

# 2-Bromo-4-nitrophenol: A Versatile Intermediate in Pharmaceutical Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-4-nitrophenol** is a valuable chemical intermediate characterized by its trifunctional nature, incorporating a hydroxyl group, a bromine atom, and a nitro group on a benzene ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the synthesis of targeted therapies, where precise molecular architectures are paramount for efficacy and selectivity. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **2-Bromo-4-nitrophenol** as a chemical intermediate, with a focus on its role in the development of advanced therapeutics.

## **Physicochemical and Spectroscopic Data**

A thorough understanding of the physicochemical properties of **2-Bromo-4-nitrophenol** is essential for its effective use in synthesis. Key data is summarized in the table below.



Property	Value	Reference
CAS Number	5847-59-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO₃	[1]
Molecular Weight	218.01 g/mol	[1]
Appearance	Light yellow crystalline solid	
Melting Point	111-115 °C	-
Boiling Point	298.1 °C at 760 mmHg	_
Density	1.881 g/cm <sup>3</sup>	_
Solubility	Soluble in common organic solvents such as acetone, ethanol, and dichloromethane.	
¹H NMR (CDCl₃, 250 MHz)	δ 8.45 (d, J=2.7 Hz, 1H), 8.16 (dd, J=9.0, 2.6 Hz, 1H), 7.13 (d, J=9.1 Hz, 1H), 6.18 (s, 1H)	[2]

## Synthesis of 2-Bromo-4-nitrophenol

The most common laboratory-scale synthesis of **2-Bromo-4-nitrophenol** involves the direct bromination of 4-nitrophenol. The experimental protocol below provides a detailed procedure.

## **Experimental Protocol: Bromination of 4-Nitrophenol**

Objective: To synthesize **2-Bromo-4-nitrophenol** from 4-nitrophenol.

#### Materials:

- 4-Nitrophenol
- Glacial Acetic Acid
- Bromine
- Dichloromethane



Nitrogen gas

#### Equipment:

- Round-bottom flask
- Magnetic stirrer
- · Dropping funnel
- Rotary evaporator
- Recrystallization apparatus

#### Procedure:

- In a round-bottom flask, dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml).
- Stir the solution at room temperature under a nitrogen atmosphere.
- Slowly add bromine (40 ml) to the solution using a dropping funnel.
- Continue stirring the reaction mixture at room temperature for 24 hours.
- After 24 hours, evaporate the solvent under reduced pressure using a rotary evaporator.
- Recrystallize the resulting residue from dichloromethane to obtain the pure 2-Bromo-4nitrophenol.[2]

Yield: Quantitative data for this specific reaction yield is not consistently reported in publicly available literature, as it can be highly dependent on the specific reaction scale and purification methods.

# Application in the Synthesis of Pharmaceutical Intermediates

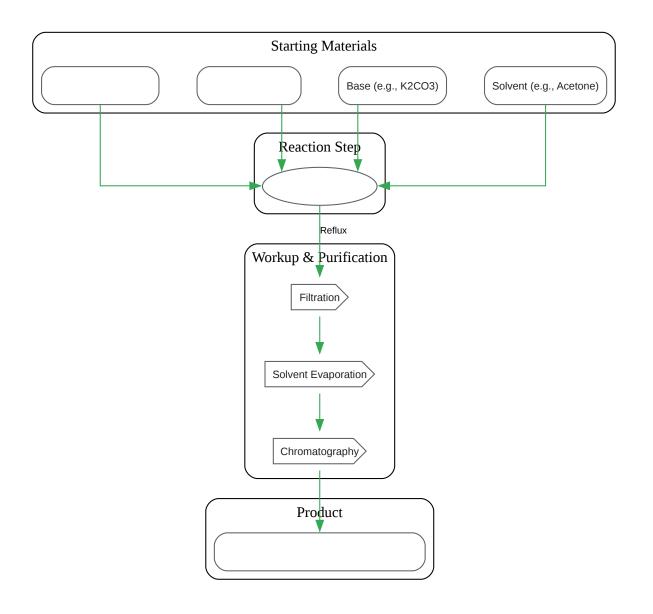


**2-Bromo-4-nitrophenol** serves as a key starting material in the synthesis of various pharmaceutical agents. Its functional groups provide handles for a range of chemical modifications, including etherification, nucleophilic aromatic substitution, and reduction of the nitro group.

## Synthesis of an Intermediate for the PROTAC Degrader BMS-986365

A notable application of **2-Bromo-4-nitrophenol** is in the synthesis of a key intermediate for BMS-986365, a potent dual androgen receptor (AR) ligand-directed degrader and antagonist. [3][4][5] The initial step involves the etherification of **2-Bromo-4-nitrophenol** with 1,2-dibromoethane.





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Caption: General workflow for the etherification of **2-Bromo-4-nitrophenol**.

Objective: To synthesize 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene, an intermediate for BMS-986365.



#### Materials:

- 2-Bromo-4-nitrophenol
- 1,2-Dibromoethane
- Potassium Carbonate (anhydrous)
- Acetone
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate

#### Equipment:

- Round-bottom flask with reflux condenser
- · Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

Procedure (based on a general method for similar transformations):[6]

- To a solution of 2-Bromo-4-nitrophenol in acetone in a round-bottom flask, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for approximately 10 minutes.
- Add an excess of 1,2-dibromoethane to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).



- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(2bromoethoxy)-4-nitrobenzene.

Quantitative Data: Specific yield and reaction times for this particular synthesis are proprietary and not detailed in the available literature. However, for a similar mono-alkylation of a phenol with 1,2-dibromoethane, a yield of around 40% has been reported.[6]

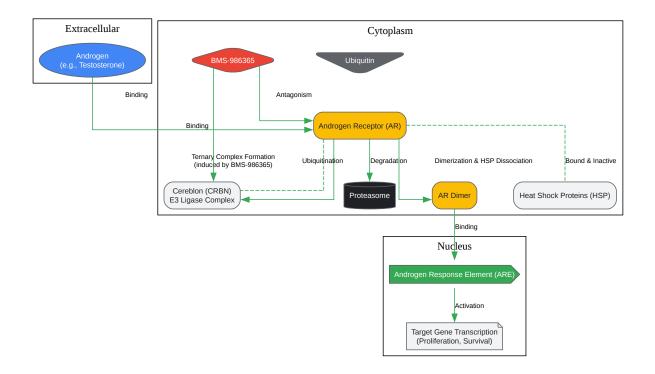
# Signaling Pathways of End-Product Pharmaceuticals

The intermediates synthesized from **2-Bromo-4-nitrophenol** are used to create drugs that target specific biological pathways. Understanding these pathways is crucial for drug development professionals.

## Androgen Receptor (AR) Signaling Pathway and BMS-986365

BMS-986365 is a PROTAC (Proteolysis Targeting Chimera) that targets the Androgen Receptor (AR). The AR signaling pathway is a key driver in prostate cancer.[1][7] BMS-986365 functions as both an antagonist, blocking the receptor's activity, and as a degrader, marking the AR protein for destruction by the cell's proteasome system.[4][5]





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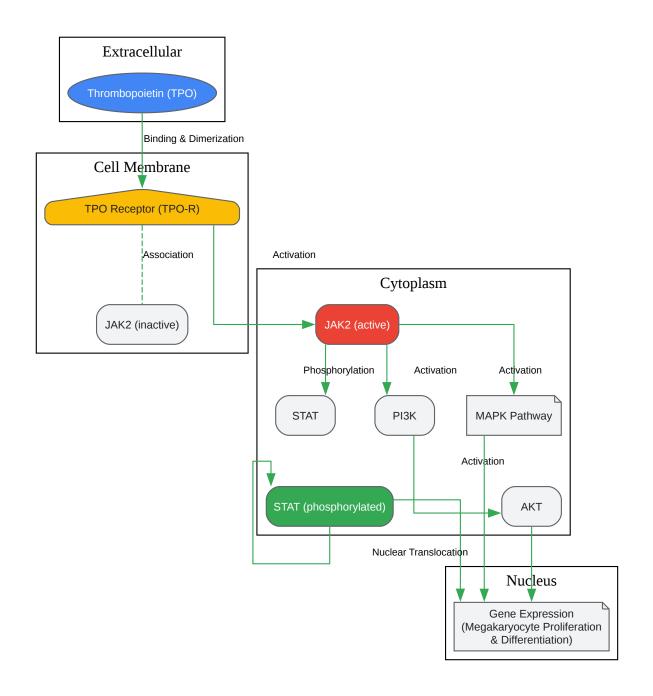
Caption: Androgen Receptor signaling and the dual mechanism of BMS-986365.

## **Thrombopoietin Receptor (TPO-R) Signaling Pathway**

While a direct, detailed synthetic route from **2-Bromo-4-nitrophenol** to Eltrombopag is not prominently featured in the reviewed literature, understanding the target pathway of related compounds is still valuable. Eltrombopag is a small molecule agonist of the thrombopoietin



receptor (TPO-R), also known as c-Mpl.[8] Activation of this receptor stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[9][10][11]



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Caption: Simplified Thrombopoietin Receptor (TPO-R) signaling pathway.

### Conclusion

**2-Bromo-4-nitrophenol** is a highly functionalized and versatile chemical intermediate with significant applications in the synthesis of complex pharmaceutical molecules. Its utility in the construction of the PROTAC degrader BMS-986365 underscores its importance in the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists engaged in drug discovery and development, facilitating the strategic use of this valuable building block in the creation of novel and effective medicines. Further exploration of its reactivity will undoubtedly lead to its incorporation into the synthesis of a wider array of bioactive compounds.

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